molecular formula C13H13ClN4S B2767433 6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 209726-62-5

6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2767433
CAS No.: 209726-62-5
M. Wt: 292.79
InChI Key: AMIOBGDPNBRREI-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the 4-chlorobenzyl and propyl groups enhances its chemical properties, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 4-amino-1,2,4-triazole-3-thiol with appropriate carboxylic acids. One common method includes the reaction of 4-amino-1,2,4-triazole-3-thiol with 4-chlorobenzyl chloride and propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium azide in DMF at 80°C.

Major Products

The major products formed from these reactions include various substituted triazolothiadiazoles with modified functional groups, which can be further explored for their biological activities .

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown promise as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various pathogens makes it a potential candidate for the development of new antibiotics .

Medicine

In medicine, this compound has been studied for its anticancer properties. It has been found to induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

Industrially, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility and effectiveness make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of key enzymes and receptors in biological systems. It targets molecular pathways such as the inhibition of DNA synthesis and the disruption of cell membrane integrity. These actions lead to the suppression of cell growth and the induction of cell death in pathogenic organisms and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Chlorobenzyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Chlorobenzyl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to its analogs, 6-(4-Chlorobenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits enhanced biological activity due to the optimal length of the propyl chain, which improves its interaction with biological targets. This compound also shows better solubility and stability, making it more suitable for pharmaceutical applications.

Properties

CAS No.

209726-62-5

Molecular Formula

C13H13ClN4S

Molecular Weight

292.79

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H13ClN4S/c1-2-3-11-15-16-13-18(11)17-12(19-13)8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3

InChI Key

AMIOBGDPNBRREI-UHFFFAOYSA-N

SMILES

CCCC1=NN=C2N1N=C(S2)CC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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